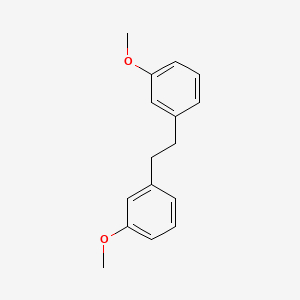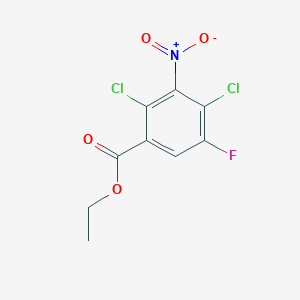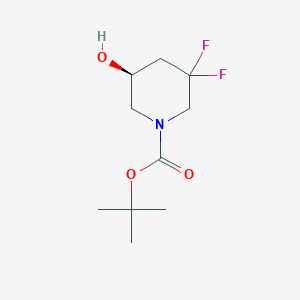![molecular formula C14H30N2O2 B6352488 Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1154159-80-4](/img/structure/B6352488.png)
Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C14H30N2O2 . It is also known as “Propanoic acid, 3-[[4-(diethylamino)-1-methylbutyl]amino]-2-methyl-, methyl ester” and has a molecular weight of 258.4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more detailed spectroscopic analysis.科学的研究の応用
MDEA is widely used in scientific research due to its low toxicity and volatility. It is used as a solvent in a variety of chemical processes, including chromatography, extraction, and purification. It is also used as a reagent in organic synthesis, and it is useful in the synthesis of polymers and other polymeric materials. In addition, MDEA is used as a catalyst in various reactions, and it is used to produce other amines and amides.
作用機序
MDEA is a weak base, and it is able to react with acids to form salt and water. This reaction is known as deprotonation, and it is the main mechanism by which MDEA interacts with other molecules. The deprotonation reaction is reversible, meaning that MDEA can act as both an acid and a base. This property is useful in many chemical processes, as it allows MDEA to act as both a reactant and a catalyst.
Biochemical and Physiological Effects
MDEA has been studied for its potential effects on human health. In laboratory studies, MDEA has been found to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against DNA damage caused by oxidative stress. In animal studies, MDEA has been found to have an anti-tumor effect and to reduce the risk of certain types of cancer.
実験室実験の利点と制限
MDEA is a versatile organic compound with a variety of potential applications in research and industry. It has low toxicity and volatility, making it an attractive choice for many laboratory experiments. However, it is important to note that MDEA is a weak base and can be easily neutralized by acids. In addition, MDEA is a relatively volatile compound, and it can be easily lost during the course of a laboratory experiment.
将来の方向性
MDEA has a variety of potential applications in research and industry. Future research should focus on developing new methods of synthesis and exploring the potential applications of MDEA in other fields. In addition, further research should be conducted to better understand the biochemical and physiological effects of MDEA on human health. Finally, more research should be done to explore the potential of MDEA as a catalyst in various chemical processes.
合成法
MDEA can be synthesized by a variety of methods. The most common method is the reaction of diethylamine with methyl propionate in the presence of an acid catalyst. This reaction produces MDEA and water as the main products, with some minor byproducts. The reaction is typically carried out at temperatures between 80 and 100 degrees Celsius. Other methods of synthesis include the reaction of ethylenediamine with methyl propionate, and the reaction of diethylenetriamine with methyl propionate.
特性
IUPAC Name |
methyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-6-16(7-2)10-8-9-13(4)15-11-12(3)14(17)18-5/h12-13,15H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHDUKJSSNGETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)



![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)





![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)